1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene
Overview
Description
1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene is an aromatic compound with the molecular formula C8H6F4O. This compound is characterized by the presence of a fluorine atom, a methyl group, and a trifluoromethoxy group attached to a benzene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene can be achieved through several routes One common method involves the use of trifluoromethoxylation reagentsThe reaction typically requires a catalyst and is carried out under controlled conditions to ensure high yield and purity . Industrial production methods often involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism by which 1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene exerts its effects is primarily related to its ability to interact with specific molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain enzymes and receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can result in different reactivity and applications.
1-Fluoro-2-methylbenzene: This compound lacks the trifluoromethoxy group, making it less versatile in certain applications.
The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct properties that are valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-fluoro-4-methyl-2-(trifluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-5-2-3-6(9)7(4-5)13-8(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVCWWCMBGSTHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701253998 | |
Record name | 1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86256-49-7 | |
Record name | 1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86256-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-4-methyl-2-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701253998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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